2-methyl-N'-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide
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Overview
Description
2-methyl-N’-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide is a complex organic compound that features a quinoline moiety, a benzohydrazide group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the quinoline ring.
Acetylation and Benzohydrazide Formation: The acetylation of the quinoline derivative followed by the reaction with hydrazine hydrate yields the benzohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N’-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
2-methyl-N’-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-N’-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses like apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: Shares the quinoline core but lacks the sulfanyl and benzohydrazide groups.
N-acetylbenzohydrazide: Contains the benzohydrazide moiety but lacks the quinoline and sulfanyl groups.
Quinoline-2-sulfonamide: Contains the quinoline and sulfanyl groups but has a sulfonamide instead of a benzohydrazide.
Uniqueness
2-methyl-N’-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide is unique due to its combination of a quinoline ring, a sulfanyl linkage, and a benzohydrazide group. This unique structure imparts specific chemical reactivity and biological activity that is not observed in the similar compounds listed above .
Properties
Molecular Formula |
C19H17N3O2S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-methyl-N'-(2-quinolin-2-ylsulfanylacetyl)benzohydrazide |
InChI |
InChI=1S/C19H17N3O2S/c1-13-6-2-4-8-15(13)19(24)22-21-17(23)12-25-18-11-10-14-7-3-5-9-16(14)20-18/h2-11H,12H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
GUTPBVZEGPLGIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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